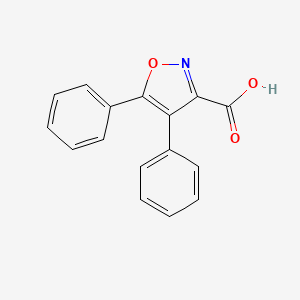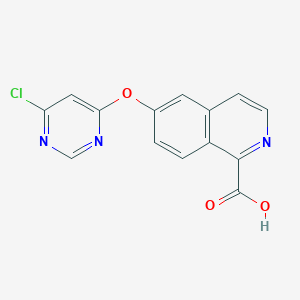
6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid
Übersicht
Beschreibung
6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with a chlorine atom and an isoquinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 6-chloro-4-hydroxypyrimidine with isoquinoline-1-carboxylic acid under specific conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki cross-coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Wissenschaftliche Forschungsanwendungen
6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: Used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Materials Science: Investigated for its properties as a building block in the synthesis of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-Chloro-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid
- 1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-carbamic acid
Uniqueness
6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid is unique due to its specific structural features, such as the combination of a pyrimidine ring with an isoquinoline ring. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H8ClN3O3 |
|---|---|
Molekulargewicht |
301.68 g/mol |
IUPAC-Name |
6-(6-chloropyrimidin-4-yl)oxyisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C14H8ClN3O3/c15-11-6-12(18-7-17-11)21-9-1-2-10-8(5-9)3-4-16-13(10)14(19)20/h1-7H,(H,19,20) |
InChI-Schlüssel |
SUQPIIHHNWEPSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C=C1OC3=CC(=NC=N3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
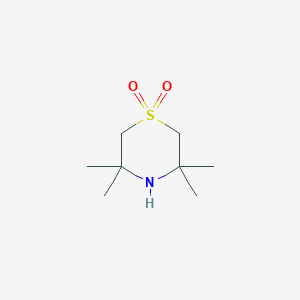
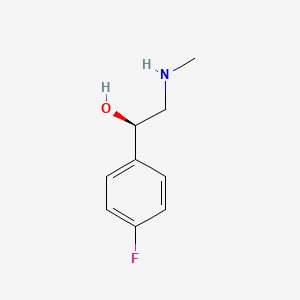
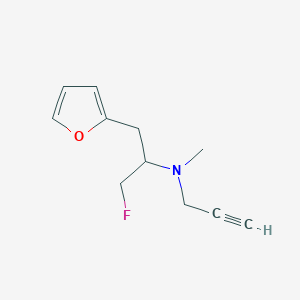
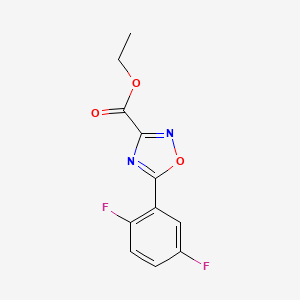
![2-(1-Bromoethyl)benzo[b]thiophene](/img/structure/B8405971.png)
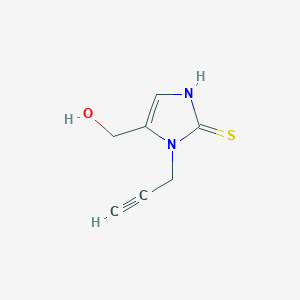
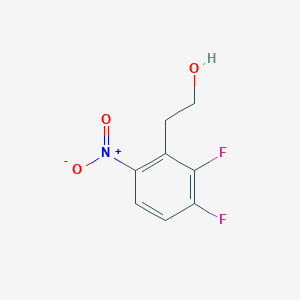
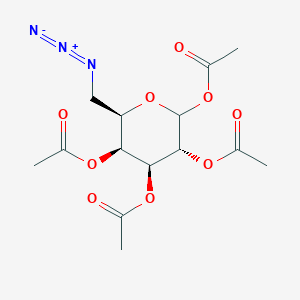
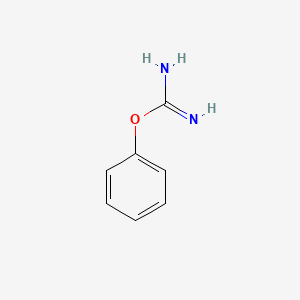
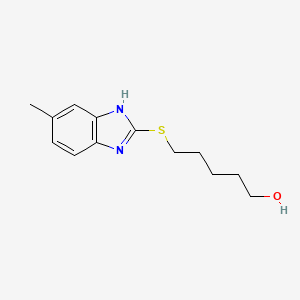
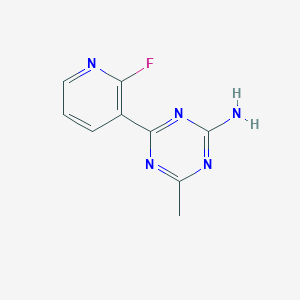
![2-[6-(Dimethylamino)pyridin-3-yl]-1,3-benzoxazol-5-ol](/img/structure/B8406010.png)
